5-Iodothiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-iodo-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2INS/c4-3-1-5-2-6-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URZGBDKEHYGOJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=N1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2INS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90546083 | |

| Record name | 5-Iodo-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90546083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108306-61-2 | |

| Record name | 5-Iodo-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90546083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-iodo-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Iodothiazole chemical properties and structure

An In-Depth Technical Guide to 5-Iodothiazole: Structure, Properties, and Synthetic Utility

Introduction

This compound is a heterocyclic organic compound featuring a five-membered thiazole ring substituted with an iodine atom at the 5-position.[1] This molecule has emerged as a critical and versatile building block in the fields of medicinal chemistry and organic synthesis. The thiazole nucleus itself is a privileged scaffold, present in numerous FDA-approved drugs and biologically active compounds, prized for its unique electronic characteristics and ability to participate in diverse intermolecular interactions.[2][3] The strategic placement of an iodine atom on this ring significantly enhances its synthetic utility, providing a reactive handle for the introduction of molecular complexity through various cross-coupling reactions.[1][4]

This guide, intended for researchers, chemists, and drug development professionals, offers a comprehensive overview of this compound. We will delve into its core chemical and structural properties, detail its synthesis and reactivity, and explore its applications as a key intermediate in the construction of complex molecular architectures, particularly for therapeutic agent discovery.

Molecular Structure and Spectroscopic Profile

The foundational characteristics of this compound are dictated by its distinct molecular architecture, which combines an aromatic thiazole ring with a halogen substituent.

Molecular Structure

The this compound molecule consists of a planar, five-membered aromatic ring containing one sulfur and one nitrogen atom at positions 1 and 3, respectively. The iodine atom is covalently bonded to the carbon at the 5-position.

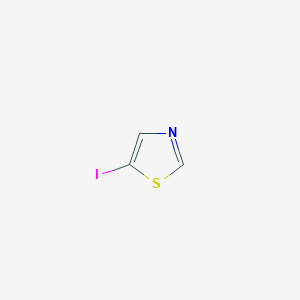

Caption: Molecular structure of this compound.

Spectroscopic Properties

Spectroscopic analysis is fundamental for the characterization and purity assessment of this compound. While extensive experimental data for the parent compound is not widely published, the following represents the expected spectroscopic signature based on established principles and data from analogous structures.[5][6]

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Parameter | Predicted Value / Observation | Rationale |

| ¹H NMR | Chemical Shift (δ) | ~8.6-8.8 ppm (s, 1H, H-2), ~7.8-8.0 ppm (s, 1H, H-4) | The protons on the thiazole ring are in a deshielded environment due to the ring's aromaticity and the electronegativity of the heteroatoms.[7][8] |

| ¹³C NMR | Chemical Shift (δ) | ~150-155 ppm (C-2), ~140-145 ppm (C-4), ~95-100 ppm (C-5) | The carbon atom (C-5) directly bonded to the heavy iodine atom is expected to be significantly shielded (upfield shift).[5] |

| IR Spectroscopy | Key Absorptions (cm⁻¹) | ~3100-3000 (C-H stretch, aromatic), ~1500-1400 (C=C/C=N stretch), ~600-500 (C-I stretch) | These absorptions are characteristic of the aromatic thiazole ring and the carbon-iodine bond.[9][10] |

| Mass Spectrometry | Molecular Ion Peak (M⁺) | m/z ≈ 211 | Corresponds to the molecular weight of C₃H₂INS. The isotopic pattern of iodine would be a key diagnostic feature.[5] |

Physical and Chemical Properties

This compound's physical state and chemical reactivity are key to its handling and application in synthesis.

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 108306-61-2 | [1][11] |

| Molecular Formula | C₃H₂INS | [11] |

| Molecular Weight | 211.03 g/mol | [1] |

| Appearance | Pale yellow to brown solid | [1] |

| Solubility | Moderately soluble in organic solvents (e.g., DMF, Toluene, THF) | [1] |

The primary driver of this compound's chemical reactivity is the carbon-iodine (C-I) bond at the 5-position. The C-I bond is significantly weaker and more polarized than C-Br or C-Cl bonds, making it an excellent leaving group and a prime site for metal-catalyzed cross-coupling reactions. This differential reactivity is the cornerstone of its utility, allowing for highly regioselective functionalization.[4][12]

Synthesis of this compound

The preparation of this compound can be achieved through various synthetic routes. A common and effective approach involves the direct iodination of thiazole.

Synthetic Workflow: Direct Iodination

This method leverages the electrophilic substitution of thiazole. The reaction typically proceeds by activating iodine with an oxidizing agent or by using a more reactive iodine source in the presence of a base.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Lithiation and Iodination

This protocol is a representative procedure based on established methods for the synthesis of halogenated heterocycles.

-

Preparation: In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), dissolve thiazole (1.0 eq.) in anhydrous tetrahydrofuran (THF).

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi, 1.05 eq.) dropwise while maintaining the temperature. Stir the resulting mixture at -78 °C for 1 hour.

-

Iodination: In a separate flask, dissolve iodine (I₂, 1.1 eq.) in anhydrous THF. Add this iodine solution dropwise to the lithiated thiazole mixture at -78 °C.

-

Quenching and Work-up: Allow the reaction to slowly warm to room temperature and stir for an additional 2-3 hours. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess iodine.

-

Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Reactivity and Key Synthetic Applications

The synthetic power of this compound lies in its capacity for regioselective C-C and C-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions. The high reactivity of the C-I bond allows for selective functionalization at the C5 position, even in the presence of other halogens like bromine or chlorine on the thiazole ring.[4]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds by reacting an organohalide with an organoboron species. For this compound, this reaction enables the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the 5-position.[12][13]

Causality: The reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. A base is required to activate the organoboron species, forming a more nucleophilic "ate" complex, which facilitates the crucial transmetalation step where the organic group is transferred from boron to palladium.[13][14]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: General Procedure for Suzuki-Miyaura Coupling

-

To a reaction vessel, add this compound (1.0 eq.), the desired boronic acid or ester (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.).

-

Purge the vessel with an inert gas.

-

Add a degassed solvent system, typically a mixture like Toluene/Ethanol/Water.

-

Heat the mixture to reflux (80-100 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

-

Purify the product via column chromatography.

Sonogashira Coupling

The Sonogashira coupling is an indispensable tool for the formation of C(sp²)-C(sp) bonds, linking this compound to terminal alkynes.[12] This reaction is fundamental for synthesizing internal alkynes, which are precursors to many complex molecules and conjugated systems.[15][16]

Causality: This reaction typically employs a dual-catalyst system. The palladium catalyst follows a cycle similar to the Suzuki coupling, while a copper(I) co-catalyst activates the alkyne by forming a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II) complex. An amine base is used to deprotonate the terminal alkyne and act as a solvent.[16][17]

Protocol: General Procedure for Sonogashira Coupling

-

In a flask, combine this compound (1.0 eq.), the terminal alkyne (1.1-1.5 eq.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-5 mol%).

-

Purge the flask with an inert gas.

-

Add a degassed solvent (e.g., THF or DMF) followed by a degassed amine base (e.g., triethylamine or diisopropylamine).

-

Stir the reaction at room temperature or with gentle heating (40-70 °C) until the starting material is consumed.

-

Filter the reaction mixture to remove salts, concentrate the filtrate, and purify the residue by column chromatography.

Applications in Drug Discovery

The thiazole moiety is a cornerstone in medicinal chemistry, recognized as a key pharmacophore in drugs targeting a wide range of diseases.[2][18][19] Its derivatives have demonstrated potential as anticancer, anti-inflammatory, and antimicrobial agents.[2][4]

The value of this compound in drug discovery lies in its role as a versatile platform for generating libraries of novel, substituted thiazoles.[4] Using the regioselective cross-coupling reactions described above, drug development professionals can systematically modify the 5-position of the thiazole ring. This allows for the fine-tuning of a compound's steric and electronic properties to optimize its interaction with biological targets, such as the active site of an enzyme or a protein receptor. This systematic approach, known as Structure-Activity Relationship (SAR) studies, is crucial for lead optimization in the drug discovery pipeline.[3][20]

Safety and Handling

As with many halogenated organic compounds, this compound should be handled with appropriate care in a well-ventilated fume hood.[1] Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

Conclusion

This compound is a high-value synthetic intermediate whose utility is anchored in the predictable and high reactivity of its carbon-iodine bond. Its stable heterocyclic core combined with this reactive handle provides an efficient entry point to a vast chemical space of substituted thiazoles. The robust and regioselective nature of its participation in palladium-catalyzed cross-coupling reactions makes it an indispensable tool for researchers in organic synthesis and a strategic asset for professionals in drug discovery seeking to develop next-generation therapeutics.

References

-

PubChem. 5-Iodo-2-(pyridin-3-yl)thiazole. National Institutes of Health. [Link]

-

PubChem. 5-Iodobenzo[d]thiazole. National Institutes of Health. [Link]

-

PubChem. 5-(1-Iodoethyl)-2-methyl-1,3-thiazole. National Institutes of Health. [Link]

-

MDPI. Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. [Link]

-

PubMed. 3,4,5-triarylisothiazoles via C-C coupling chemistry. National Library of Medicine. [Link]

-

ResearchGate. Sonogashira coupling reaction between the 4‐iodo‐5‐aryl‐thieno[a]dibenzothiophenes and terminal alkynes. [Link]

-

MDPI. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]

-

PubMed Central. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. National Library of Medicine. [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. [Link]

-

KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

University of Florida. Table of Characteristic IR Absorptions. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

Chemistry Steps. NMR Chemical Shift Values Table. [Link]

-

PubMed. Benzothiazole-based Compounds in Antibacterial Drug Discovery. National Library of Medicine. [Link]

-

PubMed. Recent applications of click chemistry in drug discovery. National Library of Medicine. [Link]

-

ResearchGate. Thiazole-based drugs used in the treatment of various diseases. [Link]

Sources

- 1. CAS 108306-61-2: this compound | CymitQuimica [cymitquimica.com]

- 2. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. kgroup.du.edu [kgroup.du.edu]

- 8. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. This compound CAS#: 108306-61-2 [m.chemicalbook.com]

- 12. benchchem.com [benchchem.com]

- 13. Suzuki Coupling [organic-chemistry.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. researchgate.net [researchgate.net]

- 16. Sonogashira Coupling [organic-chemistry.org]

- 17. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst [mdpi.com]

- 18. Benzothiazole-based Compounds in Antibacterial Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to 5-Iodothiazole: Synthesis, Reactivity, and Applications in Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant agents, from antibiotics to anticancer drugs.[1] Its unique electronic properties and ability to serve as a versatile synthetic handle make it a focal point of drug discovery campaigns. This guide provides an in-depth technical overview of 5-iodothiazole, a key building block whose strategic placement of an iodine atom unlocks a vast chemical space for molecular elaboration. We will explore its fundamental properties, reliable synthetic routes, and its pivotal role in modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions that are central to the rapid assembly of compound libraries.

Core Physicochemical Properties of this compound

Accurate characterization of a starting material is the foundation of reproducible and scalable synthesis. This compound is typically a pale yellow to brown solid or powder, and its core properties are summarized below.[2][3] The iodine atom significantly increases its molecular weight compared to the parent thiazole and provides a reactive site for further functionalization.

| Property | Value | Source(s) |

| CAS Number | 108306-61-2 | [4] |

| Molecular Formula | C₃H₂INS | [4] |

| Molecular Weight | 211.02 g/mol | [4] |

| Appearance | Pale yellow to brown solid/powder | [2][3] |

| Purity | Typically ≥98% (Commercial) | [3][4] |

| Solubility | Moderately soluble in common organic solvents | [2] |

Synthesis of this compound: Electrophilic Iodination

The synthesis of this compound is most commonly achieved via electrophilic halogenation of the parent thiazole ring. The electronic nature of the thiazole ring dictates that the C5 position is the most electron-rich and thus the most susceptible to electrophilic attack.[5] This inherent regioselectivity provides a direct and efficient route to the desired product. A common and reliable method involves the use of N-Iodosuccinimide (NIS) as the iodine source.

This protocol describes a standard laboratory procedure for the synthesis of this compound.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add thiazole (1.0 eq) and a suitable solvent such as chloroform or acetonitrile.

-

Reagent Addition: In the dark (to prevent radical side reactions), add N-Iodosuccinimide (NIS) (1.1 eq) to the solution portion-wise over 10-15 minutes. The use of a slight excess of NIS ensures complete consumption of the starting material.

-

Reaction Conditions: Stir the mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

-

Workup: Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted iodine. Transfer the mixture to a separatory funnel and extract the product into an organic solvent like dichloromethane or ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield pure this compound.

-

Choice of Iodinating Agent: NIS is chosen for its mild reactivity and ease of handling compared to molecular iodine (I₂), leading to cleaner reactions with fewer byproducts.

-

Regioselectivity: The sulfur atom in the thiazole ring acts as an electron-donating group through resonance, increasing the electron density preferentially at the C5 position, thus directing the electrophile (I⁺) to this site.[5]

-

Exclusion of Light: Performing the reaction in the dark is a critical precaution to prevent the homolytic cleavage of the N-I bond in NIS, which would generate iodine radicals and lead to non-selective, undesired side reactions.

Caption: Experimental workflow for the synthesis of this compound.

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of this compound is dominated by the reactivity of its carbon-iodine bond. This bond is an excellent substrate for transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of a new carbon-carbon bond, connecting the thiazole core to a wide variety of aryl or heteroaryl groups, which is a cornerstone strategy in modern medicinal chemistry for exploring structure-activity relationships (SAR).[6][7]

The Suzuki-Miyaura reaction is a robust and versatile method for forming C-C bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium(0) complex.[8] this compound serves as the organohalide partner in this powerful transformation.

This protocol provides a general procedure for coupling this compound with a generic arylboronic acid.

-

Reaction Setup: In a reaction vessel (e.g., a microwave vial or Schlenk flask), combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq).

-

Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%).

-

Solvent Addition: Add a degassed solvent system. A common mixture is 1,4-dioxane and water (e.g., 4:1 ratio).

-

Degassing: To ensure an inert atmosphere, which is critical for catalyst stability, purge the reaction mixture with an inert gas (argon or nitrogen) for 15-20 minutes.

-

Reaction Conditions: Heat the mixture with vigorous stirring. Temperatures typically range from 80-110 °C. Microwave irradiation can often be used to accelerate the reaction.[9] Monitor the reaction by TLC or LC-MS.

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography to obtain the desired 5-arylthiazole derivative.

The catalytic cycle of the Suzuki reaction is a well-established sequence of three main steps:[10]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the C-I bond of this compound to form a Pd(II) complex. This is typically the rate-determining step for iodo-substrates.

-

Transmetalation: The base activates the boronic acid, forming a boronate species. This species then transfers its organic group (the aryl moiety) to the palladium center, displacing the iodide.

-

Reductive Elimination: The two organic groups (the thiazole and the new aryl group) on the palladium center couple and are eliminated from the metal, forming the final product and regenerating the Pd(0) catalyst, which re-enters the cycle.

Sources

- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS 108306-61-2: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound, CasNo.108306-61-2 Falcon Life Sciences Pvt. Ltd China (Mainland) [shanxifaerken.lookchem.com]

- 4. cyclicpharma.com [cyclicpharma.com]

- 5. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

5-Iodothiazole reactivity and electronic properties

An In-Depth Technical Guide to the Reactivity and Electronic Properties of 5-Iodothiazole

Abstract

The 1,3-thiazole scaffold is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2] Its unique electronic features and versatile synthetic handles make it a privileged structure for drug design. Within this class, this compound emerges as a particularly powerful building block. The carbon-iodine bond at the C5 position serves as a highly reactive and selective site for the introduction of molecular complexity, primarily through metal-catalyzed cross-coupling reactions and metal-halogen exchange. This guide provides an in-depth analysis of the electronic properties that govern the reactivity of this compound, detailed protocols for its key transformations, and insights into its application in modern drug discovery.

Electronic Properties of the this compound Ring

The reactivity of this compound is a direct consequence of the electronic landscape of the thiazole ring, which is significantly influenced by the presence of the iodine substituent.

Electron Distribution and Aromaticity

The thiazole ring is an electron-rich aromatic system. Quantum chemical calculations on thiazole derivatives reveal that the nitrogen atom is typically the most electronegative center, making it susceptible to electrophilic attack, while the sulfur atom is often electropositive.[3][4] The introduction of an iodine atom at the C5 position further perturbs this electron distribution. Iodine, being a large and polarizable halogen, influences the ring through both inductive and resonance effects.

Computational studies, such as those employing Density Functional Theory (DFT), are instrumental in visualizing these properties.[5] The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding charge transfer interactions. For many thiazole derivatives, the HOMO and LUMO are primarily localized over the π-system of the ring.[4]

Acidity and Basicity (pKa)

Spectroscopic Characterization

The structural confirmation of this compound and its derivatives relies on standard spectroscopic techniques. While a comprehensive public database of its spectra is limited, predictions can be made based on established principles and data from analogous compounds.[9][10][11]

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Parameter | Predicted Value / Observation | Interpretation |

| ¹H NMR | Chemical Shift (δ) | H-2: ~8.8-9.0 ppm (s)H-4: ~7.8-8.0 ppm (s) | The C2 proton is typically the most deshielded due to the adjacent electronegative nitrogen and sulfur atoms. The C4 proton is also in the aromatic region. |

| ¹³C NMR | Chemical Shift (δ) | C-2: ~152-156 ppmC-4: ~140-145 ppmC-5: ~75-85 ppm | The most notable feature is the significant upfield shift of C-5 due to the heavy atom effect of iodine. C-2 and C-4 appear in the typical aromatic region for heteroaromatics. |

| IR Spectroscopy | Wavenumber (cm⁻¹) | C-H stretch (aromatic): ~3100-3000C=N stretch: ~1600-1550Ring vibrations: ~1500-1300C-I stretch: ~600-500 | The C-I stretch is a key diagnostic peak, though it appears in the far-infrared region and can be weak.[11] |

| Mass Spectrometry | m/z | M⁺ peak at 211 | The molecular ion peak will be observed at m/z 211, corresponding to the molecular weight of C₃H₂INS. The characteristic isotopic pattern of iodine would be a key confirmation.[9] |

Synthesis of this compound

The primary route to this compound involves the direct iodination of thiazole. This electrophilic aromatic substitution is facilitated by the electron-rich nature of the thiazole ring.

Workflow for Synthesis and Functionalization

The following diagram illustrates the central role of this compound as an intermediate, starting from its synthesis and branching into its primary reactive pathways.

Caption: Synthesis and major reactivity pathways of this compound.

Core Reactivity at the C5-Position

The C-I bond is the focal point of this compound's synthetic utility. Its relatively low bond strength and susceptibility to oxidative addition and metal-halogen exchange make it an ideal handle for derivatization.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful methods for forming C-C and C-heteroatom bonds.[12] this compound is an excellent substrate for these transformations due to the high reactivity of the C-I bond in the key oxidative addition step of the catalytic cycle.

Caption: General catalytic cycle for Pd-catalyzed cross-coupling.

Suzuki-Miyaura Coupling

This reaction forms a C-C bond between this compound and an organoboron compound (boronic acid or ester). It is widely used due to the stability and low toxicity of the boron reagents.

-

Causality: A weak base like cesium carbonate (Cs₂CO₃) is often effective because it is sufficiently basic to promote transmetalation without causing significant degradation of the sensitive thiazole ring or boronic acid.[13] The choice of a palladium catalyst with bulky phosphine ligands (e.g., Pd(PPh₃)₄) can accelerate the reductive elimination step.

-

Experimental Protocol: Synthesis of 5-Arylthiazole

-

To a degassed mixture of this compound (1.0 equiv), an arylboronic acid (1.2 equiv), and Cs₂CO₃ (2.0 equiv) in a solvent mixture like DMF/water (4:1) is added Pd(PPh₃)₄ (0.05 equiv).

-

The reaction vessel is sealed and heated to 80-100 °C.

-

Reaction progress is monitored by TLC or LC-MS.

-

Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography.[13]

-

Buchwald-Hartwig Amination

This reaction forms a C-N bond, providing access to 2-aminothiazole derivatives, a common motif in bioactive molecules.

-

Causality: This reaction requires a stronger base (e.g., sodium tert-butoxide) to deprotonate the amine and facilitate the catalytic cycle. The choice of ligand is critical; specialized biarylphosphine ligands (e.g., XPhos, SPhos) are often necessary to promote the challenging C-N reductive elimination.

-

Experimental Protocol: Synthesis of 5-(N-Aryl)aminothiazole

-

A reaction vessel is charged with this compound (1.0 equiv), an aryl amine (1.1 equiv), sodium tert-butoxide (1.4 equiv), a palladium precursor (e.g., Pd₂(dba)₃, 0.02 equiv), and a suitable ligand (e.g., XPhos, 0.08 equiv).

-

The vessel is evacuated and backfilled with an inert gas (e.g., argon).

-

Anhydrous toluene or dioxane is added, and the mixture is heated to 100-120 °C until the starting material is consumed.

-

Workup involves cooling the mixture, filtering through celite to remove inorganic salts, and concentrating the filtrate. Purification is achieved via column chromatography.

-

Metal-Halogen Exchange

The reaction of this compound with organolithium reagents (e.g., n-BuLi or t-BuLi) results in a rapid iodine-lithium exchange, generating a highly nucleophilic 5-lithiothiazole intermediate. This species can then be trapped with a wide variety of electrophiles.

-

Causality: This exchange is typically performed at very low temperatures (-78 °C to -100 °C) to prevent side reactions.[14] THF is a common solvent as it effectively solvates the lithium cation, increasing the reactivity of the organolithium reagent. The iodine-lithium exchange is much faster than the deprotonation of the C2 or C4 protons, ensuring high regioselectivity. The reaction is extremely rapid, often complete within minutes.[14] Prolonged reaction times before adding the electrophile can lead to decomposition or side reactions.[14]

-

Experimental Protocol: Lithiation and Quench with an Electrophile

-

A solution of this compound (1.0 equiv) in anhydrous THF is cooled to -78 °C under an inert atmosphere.

-

n-Butyllithium (1.05 equiv, as a solution in hexanes) is added dropwise, and the mixture is stirred for 15-30 minutes. The exchange is very fast.[14]

-

The desired electrophile (e.g., benzaldehyde, 1.2 equiv) is added, and the reaction is allowed to slowly warm to room temperature.

-

The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl.

-

The aqueous layer is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The product is purified by chromatography or crystallization.

-

Applications in Drug Discovery

The synthetic versatility of this compound makes it a valuable starting material for the construction of compound libraries for high-throughput screening and lead optimization in drug discovery.[15] The ability to rapidly introduce diverse aryl, heteroaryl, and amino functionalities allows for systematic exploration of the structure-activity relationship (SAR).[16]

Table 2: Key Transformations of this compound and Their Relevance

| Reaction Type | Bond Formed | Introduced Moiety | Relevance in Drug Discovery |

| Suzuki Coupling | C-C | Aryl, Heteroaryl, Vinyl | Access to biaryl structures, modification of steric/electronic properties, vector for further functionalization. |

| Sonogashira Coupling | C-C (sp) | Alkyne | Introduction of a rigid linear linker, precursor for triazoles via "click chemistry".[15] |

| Buchwald-Hartwig | C-N | Primary/Secondary Amines | Installation of key hydrogen bond donors/acceptors, modulation of solubility and pKa. |

| Stille Coupling | C-C | Aryl, Vinyl, Alkyl | Alternative to Suzuki, useful for tin-containing building blocks. |

| Lithiation-Quench | C-C, C-O, C-S | Aldehydes, Ketones, Esters, Disulfides | Access to a wide range of functional groups not easily installed via cross-coupling. |

Conclusion

This compound is a quintessential building block for modern synthetic and medicinal chemistry. Its electronic properties render the C5-iodine bond highly reactive and selective for a host of powerful transformations, most notably palladium-catalyzed cross-coupling and metal-halogen exchange. The detailed protocols and mechanistic insights provided in this guide underscore the compound's utility, enabling researchers and drug development professionals to leverage its reactivity for the efficient synthesis of novel and complex molecular architectures. A thorough understanding of the principles governing its reactivity is paramount to its successful application in the discovery of next-generation therapeutics.

References

-

Theoretical Insights into the Solvation, Electronic, Chemical Properties and Molecular Docking of Some Thiazole Derivatives. (n.d.). Taylor & Francis. [Link]

-

Computational Study of the Substituent Effects for the Spectroscopic Properties of Thiazolo[5,4-d]thiazole Derivatives. (n.d.). ResearchGate. [Link]

-

Stereoselective synthesis, X-ray analysis, computational studies and biological evaluation of new thiazole derivatives as potential anticancer agents. (2018). Chemistry Central Journal. [Link]

-

Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). RSC Advances. [Link]

-

Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. (2019). Synlett. [Link]

-

Computer Assisted Design, Synthesis and Biological Evaluation of Thiazole Based Molecules as Bcl2 Inhibitors. (n.d.). Prime Scholars. [Link]

-

Bordwell pKa Table. (n.d.). University of Wisconsin-Madison, Department of Chemistry. [Link]

-

Synthesis of 5-arylthiazoles. Comparative study between Suzuki cross-coupling reaction and direct arylation. (2015). ResearchGate. [Link]

-

How do I selectively exchange iodine with lithiate?. (2015). ResearchGate. [Link]

-

CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). (2022). YouTube. [Link]

-

Mechanism of aromatic lithiation reactions--Importance of steric factors. (1984). Proceedings of the Indian Academy of Sciences - Chemical Sciences. [Link]

-

Synthesis of 5-Ketothiazoles. (2022). IOSR Journal of Applied Chemistry. [Link]

-

Thiazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. (1975). ResearchGate. [Link]

-

Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. (2020). Molecules. [Link]

-

New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. (1998). Die Pharmazie. [Link]

-

Synthesis of new 4 and 5 disubstituted isothiazoles. (1994). Acta Poloniae Pharmaceutica. [Link]

-

Reactivity of (Z)-4-Aryliden-5(4H)-thiazolones: [2 + 2]-Photocycloaddition, Ring-Opening Reactions, and Influence of the Lewis Acid BF3. (2022). Molecules. [Link]

-

I2-Catalyzed Oxidative Cross-Coupling of Methyl Ketones and Benzamidines Hydrochloride: A Facile Access to α-Ketoimides. (2014). Organic Letters. [Link]

-

Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. (2010). ResearchGate. [Link]

-

Synthesis and reactivity of azole-based iodazinium salts. (2022). Beilstein Journal of Organic Chemistry. [Link]

-

Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions. (2015). Journal of the American Chemical Society. [Link]

-

First Principle Study of Electronic Structure, Chemical Bonding and Optical Properties of 5-azido-1H-tetrazole. (2013). International Journal of Electrochemical Science. [Link]

-

How To Use a pKa Table. (2010). Master Organic Chemistry. [Link]

-

Recent applications of click chemistry in drug discovery. (2017). Expert Opinion on Drug Discovery. [Link]

-

Thiazolo[5,4- d ]thiazole-based organic sensitizers with improved spectral properties for application in greenhouse-integrated dye-sensitized solar cells. (2020). ResearchGate. [Link]

-

Generation of 3- and 5-lithiothiophene-2-carboxylates via metal-halogen exchange and their addition reactions to chalcogenoxanthones. (2009). The Journal of Organic Chemistry. [Link]

-

Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). Crystals. [Link]

-

pKa Data Compiled by R. Williams. (n.d.). University of Wisconsin-Madison, Department of Chemistry. [Link]

-

Table of Acids with Ka and pKa Values. (n.d.). Southwest Minnesota State University. [Link]

-

Equilibrium pKa Table (DMSO Solvent and Reference). (n.d.). University of Wisconsin-Madison, Department of Chemistry. [Link]

-

Exploring the Applications of Thiazole Derivatives in Medicinal Chemistry. (n.d.). Ningbo Inno Pharmchem Co., Ltd. [Link]

-

Unusual behavior in the reactivity of 5-substituted-1H-tetrazoles in a resistively heated microreactor. (2012). Beilstein Journal of Organic Chemistry. [Link]

-

Electronic properties and 4f → 5d transitions in Ce-doped Lu2SiO5: a theoretical investigation. (2014). Journal of Materials Chemistry C. [Link]

-

Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. (2022). Journal of Medicinal Chemistry. [Link]

-

Investigation of electronic and vibrational properties of dihydroxylammonium 5,5′-bistetrazole-1,1′-diolate under high-pressure conditions. (2018). RSC Advances. [Link]

Sources

- 1. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Stereoselective synthesis, X-ray analysis, computational studies and biological evaluation of new thiazole derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Spectroscopic Data of 5-Iodothiazole

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the spectroscopic data for 5-iodothiazole, a heterocyclic compound of interest in synthetic and medicinal chemistry. This document, intended for researchers, scientists, and drug development professionals, consolidates available spectroscopic information, explains the underlying principles of spectral interpretation, and provides detailed experimental protocols for data acquisition.

Introduction

This compound is a halogenated five-membered heterocyclic compound. The thiazole ring is a prominent scaffold in numerous biologically active molecules, and the introduction of an iodine atom at the 5-position provides a versatile handle for further synthetic transformations, particularly in cross-coupling reactions. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and the rational design of synthetic pathways.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound directly influence its spectroscopic signatures. The molecule consists of a planar thiazole ring with a sulfur atom at position 1, a nitrogen atom at position 3, and an iodine atom at position 5. The two remaining protons are at positions 2 and 4.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon and proton framework of a molecule.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum of this compound provides distinct signals for each of the three carbon atoms in the thiazole ring. The chemical shifts are influenced by the electronegativity of the adjacent heteroatoms (N and S) and the heavy iodine atom.

Table 1: ¹³C NMR Spectral Data for this compound

| Carbon Atom | Chemical Shift (δ, ppm) | Rationale for Chemical Shift |

| C2 | 156.3 | Downfield shift due to the adjacent electronegative nitrogen and sulfur atoms. |

| C4 | 132.6 | Located between the nitrogen and the carbon bearing the iodine, its chemical shift is influenced by both. |

| C5 | 72.9 | Significant upfield shift due to the "heavy atom effect" of the directly attached iodine.[1] |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 20-50 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Instrument: A multinuclear NMR spectrometer operating at a frequency of 125 MHz or higher.

-

Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30).

-

Number of Scans: 1024 to 4096 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 2 seconds.

-

Spectral Width: 0 to 200 ppm.

-

-

Processing: Apply a Fourier transform to the acquired free induction decay (FID) with an exponential line broadening of 1-2 Hz. Phase and baseline correct the resulting spectrum. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show two distinct signals in the aromatic region, corresponding to the protons at the C2 and C4 positions. Due to the lack of direct experimental data in the searched literature, the following are predicted values based on the analysis of similar thiazole derivatives.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale for Prediction |

| H2 | ~8.0-8.5 | Singlet | Deshielded due to the adjacent electronegative nitrogen and sulfur atoms. |

| H4 | ~7.5-8.0 | Singlet | Influenced by the adjacent nitrogen and the iodine-bearing carbon. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrument: An NMR spectrometer operating at a frequency of 400 MHz or higher.

-

Acquisition Parameters:

-

Pulse Program: A standard proton experiment (e.g., zg30).

-

Number of Scans: 8 to 16 scans.

-

Relaxation Delay (d1): 1 second.

-

Spectral Width: 0 to 10 ppm.

-

-

Processing: Apply a Fourier transform to the FID with a line broadening of 0.3 Hz. Phase and baseline correct the spectrum. Reference the spectrum to TMS at 0.00 ppm.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups and bonding within a molecule. The IR spectrum of this compound is expected to be relatively simple, with key absorptions arising from the vibrations of the thiazole ring.

Table 3: Predicted Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Rationale for Prediction |

| ~3100-3000 | C-H stretching | Aromatic C-H stretching vibrations of the thiazole ring. |

| ~1600-1450 | C=C and C=N stretching | Ring stretching vibrations characteristic of aromatic and heteroaromatic systems. |

| ~1300-1000 | In-plane C-H bending | Bending vibrations of the C-H bonds within the plane of the ring. |

| ~850-750 | Out-of-plane C-H bending | Bending vibrations of the C-H bonds out of the plane of the ring. |

| ~600-500 | C-I stretching | Stretching vibration of the carbon-iodine bond. |

Experimental Protocol: Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Thin Film (for liquids or low-melting solids): Place a drop of the sample between two salt plates (e.g., NaCl or KBr).

-

KBr Pellet (for solids): Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly on the ATR crystal.

-

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Spectral Range: 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16 to 32 scans.

-

-

Processing: A background spectrum is automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (predicted) | Rationale for Prediction |

| [M]⁺ | 211 | Molecular ion peak corresponding to the molecular weight of C₃H₂INS. |

| [M-I]⁺ | 84 | Loss of an iodine radical. |

| [C₃H₂NS]⁺ | 84 | Fragment corresponding to the thiazole ring after loss of iodine. |

| [C₂H₂S]⁺ | 58 | Further fragmentation of the thiazole ring. |

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrument: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

-

Data Acquisition (EI-MS):

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-300.

-

-

Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to propose a fragmentation pathway consistent with the structure of this compound.

Synthesis and Characterization Workflow

The reliable spectroscopic characterization of this compound is intrinsically linked to its synthesis and purification. A typical workflow is outlined below.

Sources

Characterizing the Physicochemical Landscape of 5-Iodothiazole: A Guide to Solubility and Stability for Drug Development Professionals

An In-Depth Technical Guide:

Abstract: 5-Iodothiazole is a pivotal heterocyclic building block in contemporary medicinal chemistry, serving as a versatile scaffold in the synthesis of novel therapeutic agents. A comprehensive understanding of its fundamental physicochemical properties—namely solubility and stability—is not merely academic; it is a critical prerequisite for successful drug discovery and development. These parameters govern everything from reaction kinetics and purification strategies to formulation design, storage protocols, and regulatory compliance. This guide provides an in-depth analysis of the solubility and stability profiles of this compound, offering both theoretical insights and field-proven, standards-compliant experimental protocols for their rigorous evaluation.

Part 1: The Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) or a key intermediate like this compound dictates its bioavailability, its behavior in various reaction media, and the feasibility of different formulation strategies. Understanding its solubility is the first step in its practical application.

Theoretical Framework: A Molecule of Contrasts

The structure of this compound presents a fascinating interplay of chemical properties that influence its solubility.

-

The Thiazole Ring: The presence of nitrogen and sulfur heteroatoms introduces polarity and potential for hydrogen bonding, which would typically confer a degree of aqueous solubility.

-

The Iodine Substituent: Conversely, the large, non-polarizable iodine atom at the 5-position significantly increases the molecule's molecular weight and lipophilicity. This effect generally dominates, leading to an expectation of poor solubility in aqueous media but enhanced solubility in organic solvents.

This dichotomy makes a thorough experimental evaluation essential, as theoretical predictions alone are insufficient for process development.

Qualitative Solubility Assessment

A preliminary qualitative assessment is a rapid and resource-efficient method to screen for suitable solvents for synthesis, purification, and formulation. The table below summarizes the expected solubility of this compound in common laboratory solvents based on the behavior of analogous heterocyclic compounds.

Table 1: Qualitative Solubility of this compound in Common Solvents

| Solvent Class | Example Solvent | Expected Solubility | Rationale for Use in Workflow |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble / Freely Soluble | Stock solution preparation for biological screening. |

| Polar Aprotic | N,N-Dimethylformamide (DMF) | Soluble / Freely Soluble | Reaction solvent for synthetic transformations. |

| Polar Protic | Methanol (MeOH) | Soluble / Sparingly Soluble | Recrystallization, HPLC mobile phase component. |

| Polar Protic | Ethanol (EtOH) | Soluble / Sparingly Soluble | Alternative to methanol, often lower toxicity. |

| Non-Polar | Dichloromethane (DCM) | Soluble | Extraction and chromatographic purification. |

| Aqueous | Water | Poorly Soluble / Insoluble | Critical for understanding biological behavior and formulation challenges. |

Quantitative Aqueous Solubility Determination Protocol (OECD 105)

To move beyond qualitative estimates, a rigorous, quantitative determination of aqueous solubility is required. The OECD Guideline 105 (Flask Method) provides a robust and universally accepted protocol for this purpose.[1][2][3] The causality behind this choice is its reliance on achieving thermodynamic equilibrium, ensuring the data is reliable and reproducible.

Caption: Workflow for quantitative solubility determination via the Shake-Flask method.

-

Preparation: Add an excess amount of solid this compound to a known volume of purified water or a relevant buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed, inert vessel. The excess is critical to ensure a saturated solution is formed.

-

Equilibration: Place the vessel in a shaker bath at a controlled temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient duration (typically 24 to 48 hours) to allow the system to reach thermodynamic equilibrium. A preliminary test can determine the minimum time required.[2][4]

-

Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Separate the aqueous phase from the undissolved solid by centrifugation at high speed or by passing through a chemically inert filter (e.g., 0.22 µm PVDF) that does not adsorb the compound. This step is crucial to avoid artificially inflating the concentration measurement.

-

Quantification: Accurately dilute an aliquot of the clear supernatant and analyze its concentration using a pre-validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.

-

Calculation: The solubility is calculated from the measured concentration of the saturated solution, typically expressed in mg/mL or µg/mL.

Part 2: Stability Profile and Degradation Pathway Analysis

The chemical stability of this compound is paramount for ensuring its integrity during synthesis, storage, and within a final drug product. Stability testing, as guided by the International Council for Harmonisation (ICH), provides evidence on how the quality of a substance changes over time under various environmental factors.[5][6][7][8]

Forced Degradation (Stress Testing) Protocol (ICH Q1A/Q1B)

Forced degradation studies deliberately expose the compound to harsh conditions exceeding those of accelerated stability testing.[9] Their purpose is threefold:

-

To identify likely degradation products.

-

To elucidate potential degradation pathways.

-

To develop and validate a "stability-indicating" analytical method capable of separating the intact compound from all its potential degradants.

Sources

- 1. filab.fr [filab.fr]

- 2. oecd.org [oecd.org]

- 3. oecd.org [oecd.org]

- 4. Water Solubility | Scymaris [scymaris.com]

- 5. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 6. database.ich.org [database.ich.org]

- 7. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 8. youtube.com [youtube.com]

- 9. ICH releases overhauled stability guideline for consultation | RAPS [raps.org]

An In-depth Technical Guide to Iodinated Heterocyclic Compounds: Synthesis, Properties, and Applications

Abstract

Heterocyclic compounds are foundational scaffolds in medicinal chemistry and materials science.[1][2] The strategic incorporation of an iodine atom onto these frameworks—creating iodinated heterocyclic compounds—imparts unique chemical reactivity and physicochemical properties, making them highly valuable intermediates and bioactive molecules. This guide provides a comprehensive overview of the synthesis, key characteristics, and diverse applications of iodinated heterocyles, with a particular focus on their role in modern drug discovery and development. We will delve into the mechanistic underpinnings of various synthetic strategies, present detailed experimental protocols, and explore the rationale behind the use of these compounds in cutting-edge research.

The Strategic Advantage of Iodinated Heterocycles

The utility of incorporating iodine into a heterocyclic scaffold stems from the unique properties of the carbon-iodine (C-I) bond. The C-I bond is the weakest among the carbon-halogen bonds, rendering it susceptible to a variety of chemical transformations. This reactivity makes iodinated heterocycles versatile synthetic intermediates, particularly in transition metal-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira reactions.[3] These reactions allow for the facile introduction of a wide range of substituents, enabling the rapid generation of diverse molecular libraries for drug screening.

Furthermore, the iodine atom itself can influence the biological activity of a molecule. Its large size and lipophilicity can enhance binding to biological targets, and it can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in drug-receptor interactions.[4]

Synthetic Methodologies for Iodinated Heterocycles

The synthesis of iodinated heterocycles can be broadly categorized into two main approaches: the direct iodination of a pre-formed heterocyclic ring and the construction of the heterocyclic ring with concomitant incorporation of iodine.

Direct Iodination of Heterocycles

Direct iodination involves the substitution of a hydrogen atom on the heterocyclic ring with an iodine atom. This is typically achieved through electrophilic aromatic substitution (SEAr) reactions.[5] The choice of iodinating reagent and reaction conditions is crucial for achieving high regioselectivity and yield.

Commonly used iodinating reagents include:

-

Molecular Iodine (I₂): Often used in the presence of an oxidizing agent to generate a more electrophilic iodine species.[1][6]

-

N-Iodosuccinimide (NIS): A mild and easy-to-handle source of electrophilic iodine.[3]

-

Iodine Monochloride (ICl): A highly reactive and effective iodinating agent.[3]

Table 1: Comparison of Common Iodinating Reagents for Direct Heterocycle Iodination

| Reagent | Reactivity | Handling | Common Applications |

| Molecular Iodine (I₂) | Moderate | Relatively safe | Iodination of electron-rich heterocycles. |

| N-Iodosuccinimide (NIS) | Mild | Easy to handle solid | General purpose iodination, good for sensitive substrates. |

| Iodine Monochloride (ICl) | High | Corrosive liquid, requires care | Iodination of less reactive heterocycles. |

A significant challenge in direct iodination is controlling the regioselectivity, as the position of iodination is dictated by the inherent electronic properties of the heterocyclic ring. For electron-rich heterocycles, the reaction often proceeds readily, while electron-deficient systems may require harsher conditions.[5]

Iodocyclization: A Powerful Ring-Forming Strategy

Iodocyclization reactions are a powerful class of reactions that construct an iodine-containing heterocycle from an acyclic precursor.[3][7][8] This method offers excellent control over the placement of the iodine atom and the stereochemistry of the newly formed ring. The general mechanism involves the electrophilic activation of a carbon-carbon multiple bond (alkyne or alkene) by an iodine source, followed by the intramolecular attack of a nucleophile.

Acyclic_Precursor [label="Acyclic Precursor\n(with Nu-H and C≡C)"]; Electrophilic_Iodine [label="Electrophilic Iodine\n(e.g., I₂)", shape=ellipse, fillcolor="#FBBC05"]; Iodonium_Intermediate [label="Iodonium Ion\nIntermediate"]; Cyclized_Product [label="Iodinated Heterocycle"];

Acyclic_Precursor -> Iodonium_Intermediate [label="Iodine Attack"]; Iodonium_Intermediate -> Cyclized_Product [label="Intramolecular\nNucleophilic Attack"]; Electrophilic_Iodine -> Iodonium_Intermediate [style=dotted];

{rank=same; Acyclic_Precursor; Electrophilic_Iodine} }

Caption: Generalized mechanism of iodocyclization.This methodology is particularly useful for the synthesis of a wide variety of oxygen-, nitrogen-, and sulfur-containing heterocycles.[3][7] The reaction conditions are typically mild, often proceeding at room temperature, and tolerate a broad range of functional groups.[3][8]

Experimental Protocol: Synthesis of a 2-Iodofuran via Iodocyclization

-

Reactant Preparation: Dissolve the starting alkynol (1 mmol) in a suitable solvent such as dichloromethane (DCM) or acetonitrile (10 mL).

-

Addition of Base: Add a mild base, such as sodium bicarbonate (NaHCO₃, 2 mmol), to the solution to neutralize the acid generated during the reaction.

-

Iodination: Slowly add a solution of iodine (I₂, 1.2 mmol) in the same solvent to the reaction mixture at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the excess iodine with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

-

Extraction and Purification: Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), and purify the crude product by column chromatography.

Hypervalent Iodine Reagents in Heterocycle Synthesis

Hypervalent iodine reagents, such as Dess-Martin periodinane (DMP) and 2-iodoxybenzoic acid (IBX), are widely recognized as powerful oxidizing agents in organic synthesis.[9] Their applications extend to the synthesis and functionalization of heterocyclic compounds under metal-free conditions.[9][10] These reagents can facilitate intramolecular cyclizations and the introduction of various functional groups onto heterocyclic scaffolds.[9] The use of hypervalent iodine reagents is advantageous due to their low toxicity, ease of handling, and commercial availability.[9]

Five-membered cyclic iodine compounds, often referred to as 'benziodoxoles', exhibit enhanced thermal stability compared to their acyclic counterparts, making them particularly useful reagents.[11][12]

Key Properties and Reactivity of Iodinated Heterocycles

The presence of the iodine atom significantly influences the chemical reactivity of the heterocyclic ring.

Cross-Coupling Reactions

As previously mentioned, the C-I bond is highly amenable to transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a vast array of substituents, including alkyl, aryl, and vinyl groups.

Start [label="Iodinated\nHeterocycle"]; Coupling_Partner [label="Coupling Partner\n(e.g., Boronic Acid)"]; Catalyst [label="Pd or Cu Catalyst", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Functionalized\nHeterocycle"];

Start -> Catalyst; Coupling_Partner -> Catalyst; Catalyst -> Product; }

Caption: General workflow for cross-coupling reactions.Halogen-Metal Exchange

The C-I bond can readily undergo halogen-metal exchange with organolithium or Grignard reagents. This generates a nucleophilic heterocyclic species that can react with various electrophiles, providing another avenue for functionalization.

Radical Reactions

The relatively weak C-I bond can be cleaved homolytically to generate heterocyclic radicals. These reactive intermediates can participate in a variety of radical-mediated transformations.

Applications in Drug Discovery and Development

Iodinated heterocycles are of paramount importance in the pharmaceutical industry.[13] Heterocyclic compounds, in general, are a cornerstone of medicinal chemistry, with a significant number of approved drugs containing at least one heterocyclic ring.[14][15] The introduction of iodine can modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate.

Table 2: Examples of Biologically Active Iodinated Heterocyclic Scaffolds

| Heterocyclic Core | Biological Activity | Reference Compound Example |

| Imidazole | Antifungal, Anti-inflammatory | --- |

| Pyridine | Anticancer, Antiviral | --- |

| Quinoline | Antimalarial, Antibacterial | Chloroquine (contains chlorine, but iodinated analogs are studied)[16] |

| Pyrimidine | Anticancer, Antimicrobial | --- |

The ability to easily functionalize iodinated heterocycles via cross-coupling reactions allows for the rapid exploration of structure-activity relationships (SAR) during lead optimization.[13] Furthermore, the iodine atom can serve as a heavy atom for X-ray crystallography studies, aiding in the determination of the binding mode of a drug candidate to its target protein.

Applications in Materials Science

The utility of iodinated heterocyclic compounds extends beyond medicinal chemistry into the realm of materials science. Their unique electronic and photophysical properties make them attractive building blocks for organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The iodine atom can influence the molecular packing and intermolecular interactions in the solid state, which in turn affects the material's performance. Additionally, iodine-containing materials are being explored for biomedical applications such as bioimaging and cancer therapy.[17]

Conclusion

Iodinated heterocyclic compounds represent a versatile and highly valuable class of molecules for both academic and industrial researchers. Their facile synthesis, tunable reactivity, and diverse applications in drug discovery and materials science ensure their continued importance in the chemical sciences. The synthetic methodologies discussed herein, particularly iodocyclization and the use of hypervalent iodine reagents, provide powerful tools for the construction of these important molecular scaffolds. As our understanding of the unique properties imparted by the iodine atom continues to grow, so too will the innovative applications of these remarkable compounds.

References

- Recent Advances in the Synthesis of Iodoheterocycles via Iodocyclization of Functionalized Alkynes. Bentham Science Publishers.

- Molecular iodine: Catalysis in heterocyclic synthesis. Taylor & Francis.

- Recent advances in the synthesis of N-heterocycles from α-amino acids mediated by iodine. Chemical Communications (RSC Publishing).

- Iodine-mediated synthesis of heterocycles via electrophilic cyclization of alkynes. Organic & Biomolecular Chemistry (RSC Publishing).

- Recent advances in the synthesis of N-heterocycles from α-amino acids mediated by iodine. Chemical Communications (RSC Publishing).

- Iodine-mediated synthesis of heterocycles via electrophilic cyclization of alkynes. Organic & Biomolecular Chemistry (RSC Publishing).

- Iodine Heterocycles. Experts@Minnesota.

- Molecular iodine: Catalysis in heterocyclic synthesis. Semantic Scholar.

- Aromatic Iodides: Synthesis and Conversion to Heterocycles. MDPI.

- Selective C–H Iodination of (Hetero)arenes. ACS Publications.

- Iodine Heterocycles. ResearchGate.

- Thermal stability of N-heterocycle-stabilized iodanes – a systematic investigation. National Center for Biotechnology Information.

- Synthesis of Uracil Containing Oxazolidinone Derivatives by Using Uracil-BX and NaHCO3 as a Solid Surrogate of CO2. ACS Publications.

- Modern advances in heterocyclic chemistry in drug discovery. RSC Publishing.

- Hypervalent iodine reagents for heterocycle synthesis and functionalization. Dove Medical Press.

- A Review: Biological Importance of Heterocyclic Compounds. Der Pharma Chemica.

- The Role of Heterocycles in Modern Pharmaceutical Chemistry: Synthesis, Biological Activity, and Drug Design. International Journal of Pharmaceutical Research and Applications.

- Synthesis of N-Containing Heterocycles via Hypervalent Iodine(III)-Mediated Intramolecular Oxidative Cyclization. Bentham Science.

- Exploring heterocyclic cations ability to form the iodide-iodine halogen bond: Case study of chalcogenazolo(ino)quinolinium crystals. ResearchGate.

- The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. International Journal of Scientific Research & Technology.

- Role of Heterocycles in Drug Discovery: An Overview. World Journal of Advanced Research and Reviews.

- Iodine-containing materials for biomedical applications. RSC Publishing.

- A Review on Medicinally Important Heterocyclic Compounds. Journal of University of Shanghai for Science and Technology.

- Understanding Iodine Derivatives: Basics & Applications. Calibre Chemicals.

- Implications and Practical Applications of the Chemical Speciation of Iodine in the Biological Context. MDPI.

Sources

- 1. Molecular iodine: Catalysis in heterocyclic synthesis | Semantic Scholar [semanticscholar.org]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. tandfonline.com [tandfonline.com]

- 7. Iodine-mediated synthesis of heterocycles via electrophilic cyclization of alkynes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Iodine-mediated synthesis of heterocycles via electrophilic cyclization of alkynes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. dovepress.com [dovepress.com]

- 10. benthamscience.com [benthamscience.com]

- 11. experts.umn.edu [experts.umn.edu]

- 12. researchgate.net [researchgate.net]

- 13. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. ijprajournal.com [ijprajournal.com]

- 15. journalwjarr.com [journalwjarr.com]

- 16. ijsrtjournal.com [ijsrtjournal.com]

- 17. Iodine-containing materials for biomedical applications - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

The Enduring Scaffold: A Technical Guide to the Discovery and History of Substituted Thiazoles

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents one of the most significant structural motifs in medicinal chemistry and materials science. Its journey from a laboratory curiosity to a cornerstone of modern pharmacology is a testament to over a century of chemical innovation. This in-depth technical guide provides a comprehensive exploration of the discovery and historical development of substituted thiazoles. We will delve into the seminal synthetic methodologies that unlocked the potential of this versatile scaffold, trace the discovery of its presence in crucial natural products, and chart its evolution into a privileged structure in a vast array of clinically approved drugs. This guide aims to provide researchers and drug development professionals with a thorough understanding of the foundational chemistry and historical context that continue to inspire the design of novel thiazole-based therapeutics and functional materials.

The Dawn of a Heterocycle: Initial Discovery and Structural Elucidation

The history of thiazole chemistry begins in the late 19th century, a period of fervent exploration in heterocyclic chemistry. While the parent compound, thiazole, is a simple liquid with the molecular formula C₃H₃NS, its derivatives quickly captured the attention of chemists.[1] The initial characterization of the thiazole ring was established by Weber and Hantzsch in 1887, with its composition being verified by Prop in 1889.[2] This foundational work laid the groundwork for understanding the unique electronic properties and reactivity of this aromatic system. The presence of both a sulfur and a nitrogen atom within the five-membered ring imparts a distinct chemical character, influencing its role as a pharmacophore and a versatile synthetic building block.[3][4]

Unlocking the Synthetic Gateway: The Hantzsch Thiazole Synthesis

The single most important breakthrough in the history of thiazole chemistry was the development of a general and reliable synthetic route. In 1887, Arthur Hantzsch reported a condensation reaction that would come to bear his name and remain a cornerstone of thiazole synthesis to this day.[5][6] The Hantzsch thiazole synthesis involves the reaction of an α-haloketone with a thioamide to yield a substituted thiazole.[5][7] This method's enduring popularity stems from its simplicity, generally high yields, and the stability of the resulting aromatic products.[6]

The versatility of the Hantzsch synthesis allows for the introduction of a wide variety of substituents onto the thiazole ring, a crucial feature for medicinal chemists seeking to modulate the pharmacological properties of a molecule.[6][8]

Mechanism of the Hantzsch Thiazole Synthesis

The reaction proceeds through a well-established multi-step mechanism:

-

Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile, attacking the α-carbon of the haloketone in an SN2 reaction.

-

Cyclization: An intramolecular nucleophilic attack occurs where the nitrogen of the thioamide attacks the carbonyl carbon of the ketone, forming a five-membered ring intermediate.

-

Dehydration: The resulting intermediate undergoes dehydration (loss of a water molecule) to form the aromatic thiazole ring.[6]

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Experimental Protocol: A General Procedure for Hantzsch Thiazole Synthesis

The following protocol provides a general framework for the synthesis of a 2-amino-4-phenylthiazole derivative, a common example of the Hantzsch synthesis.

Materials:

-

2-Bromoacetophenone

-

Thiourea

-

Methanol

-

5% Sodium Carbonate (Na₂CO₃) solution

-

Standard laboratory glassware (scintillation vial, beaker, Buchner funnel, side-arm flask)

-

Stir bar and hot plate

-

Filtration apparatus

Procedure:

-

In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).

-

Add methanol (5 mL) and a stir bar to the vial.

-

Heat the mixture with stirring on a hot plate set to a gentle heat (e.g., 100°C setting) for 30 minutes.

-

Remove the reaction from the heat and allow the solution to cool to room temperature.

-

Pour the contents of the vial into a 100 mL beaker containing 20 mL of 5% sodium carbonate solution and swirl to mix. This step neutralizes any acid formed and helps precipitate the product.

-

Filter the resulting mixture through a Buchner funnel.

-

Wash the collected solid with water to remove any remaining salts.

-

Allow the product to air dry on a watch glass.[7]

Nature's Embrace: The Thiazole Ring in Biologically Active Molecules

The significance of the thiazole scaffold was profoundly amplified by the discovery of its presence in essential natural products. These discoveries not only highlighted the biological relevance of the thiazole ring but also provided inspiration for the development of synthetic derivatives with therapeutic potential.

Thiamine (Vitamin B1): A Vital Coenzyme

One of the most fundamental roles of the thiazole ring in biology is its presence in thiamine (vitamin B1) .[1][9] The structure of thiamine, which consists of a pyrimidine ring and a thiazole ring linked by a methylene bridge, was elucidated by Robert Williams, who also first synthesized it in 1936.[10][11][12] Thiamine pyrophosphate (TPP), the biologically active form of thiamine, is a crucial coenzyme for several enzymes involved in carbohydrate metabolism.[11] The reactivity of the thiazole ring is central to its function; the C2 carbon of the thiazole ring is acidic and can be deprotonated to form a ylide, which acts as a nucleophile in key enzymatic reactions.[11]